5-Cyclohexyl-1-diazoniopent-1-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclohexyl-1-diazoniopent-1-en-2-olate is an organic compound with the molecular formula C11H18N2O It is known for its unique structure, which includes a cyclohexyl group and a diazonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-1-diazoniopent-1-en-2-olate typically involves the reaction of cyclohexylamine with a suitable diazotizing agent. The reaction conditions often include low temperatures to stabilize the diazonium intermediate. Common diazotizing agents include sodium nitrite in the presence of an acid, such as hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature control and reagent addition can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclohexyl-1-diazoniopent-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require mild acidic or basic conditions to proceed efficiently.
Major Products Formed
Oxidation: Cyclohexyl oxides.
Reduction: Cyclohexylamines.
Substitution: Various substituted cyclohexyl derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Cyclohexyl-1-diazoniopent-1-en-2-olate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Cyclohexyl-1-diazoniopent-1-en-2-olate involves its ability to form reactive intermediates, such as free radicals or cations, which can interact with various molecular targets. These interactions can lead to the modification of biomolecules, such as proteins and nucleic acids, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylamine: A precursor in the synthesis of 5-Cyclohexyl-1-diazoniopent-1-en-2-olate.
Diazonium Salts: Compounds with similar diazonium groups but different substituents.
Eigenschaften
CAS-Nummer |
110604-56-3 |
---|---|
Molekularformel |
C11H18N2O |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
5-cyclohexyl-1-diazopentan-2-one |
InChI |
InChI=1S/C11H18N2O/c12-13-9-11(14)8-4-7-10-5-2-1-3-6-10/h9-10H,1-8H2 |
InChI-Schlüssel |
RHIWWIMVTYTIBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CCCC(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.